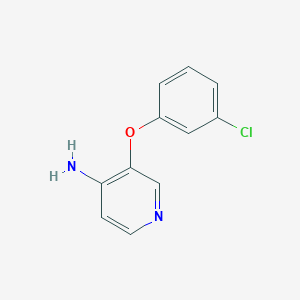
4-Amino-3-(3-chlorophenoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-(3-chlorophenoxy)pyridine is a heterocyclic compound that features a pyridine ring substituted with an amino group at the 4-position and a 3-chlorophenoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(3-chlorophenoxy)pyridine typically involves the nucleophilic substitution of a chlorinated pyridine derivative with a phenoxy group. One common method is the reaction of 4-amino-3-chloropyridine with 3-chlorophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(3-chlorophenoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-3-(3-chlorophenoxy)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-3-(3-chlorophenoxy)pyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but common targets include kinases and other regulatory proteins involved in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-(4-chlorophenoxy)pyridine: Similar structure but with a chlorine atom at the 4-position of the phenoxy group.
4-Amino-3-(3-bromophenoxy)pyridine: Similar structure but with a bromine atom instead of chlorine.
4-Amino-3-(3-methylphenoxy)pyridine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
4-Amino-3-(3-chlorophenoxy)pyridine is unique due to the specific positioning of the chlorine atom on the phenoxy group, which can influence its reactivity and interaction with biological targets. This unique structure can result in different pharmacological and chemical properties compared to its analogs.
Properties
CAS No. |
509076-66-8 |
|---|---|
Molecular Formula |
C11H9ClN2O |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
3-(3-chlorophenoxy)pyridin-4-amine |
InChI |
InChI=1S/C11H9ClN2O/c12-8-2-1-3-9(6-8)15-11-7-14-5-4-10(11)13/h1-7H,(H2,13,14) |
InChI Key |
IFSRPSZBWRYJSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=CN=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indole, 3-[1-(3-butynyloxy)-2-nitroethyl]-1-methoxy-](/img/structure/B14249032.png)
silane](/img/structure/B14249053.png)
![Benzamide, 5-(acetylamino)-N-butyl-2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14249057.png)
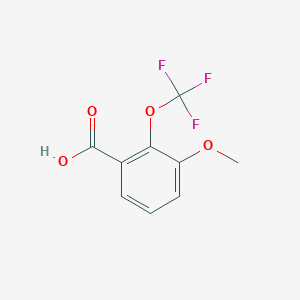
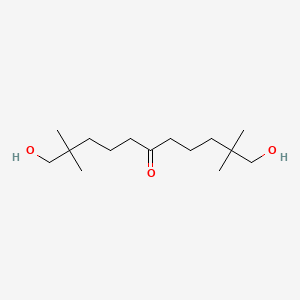
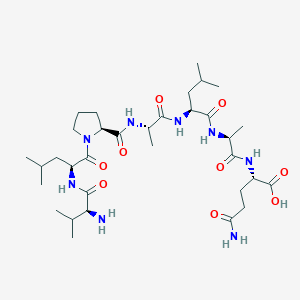
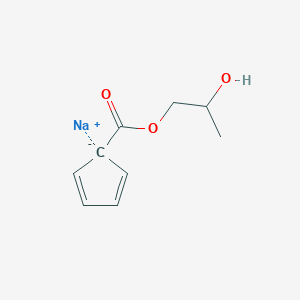
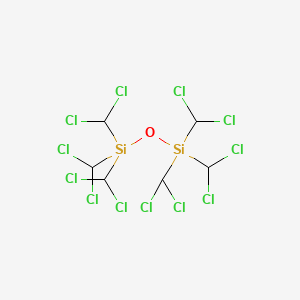
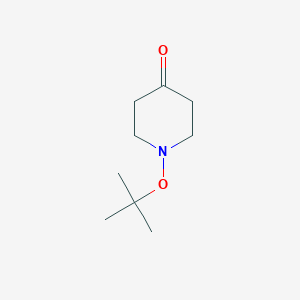
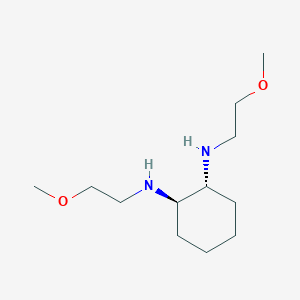
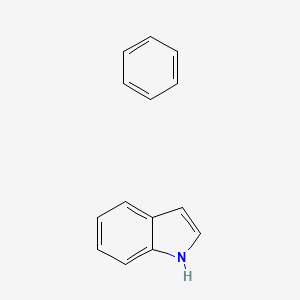
![2-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]pyridine](/img/structure/B14249097.png)
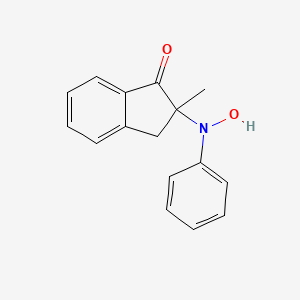
![Dimethyl [(chlorosulfanyl)(fluoro)methylidene]propanedioate](/img/structure/B14249122.png)
